Potassium (3,4-dichlorophenyl)trifluoroborate CAS number and properties
Potassium (3,4-dichlorophenyl)trifluoroborate CAS number and properties
An In-Depth Technical Guide to Potassium (3,4-dichlorophenyl)trifluoroborate
Authored by a Senior Application Scientist
Abstract
Potassium (3,4-dichlorophenyl)trifluoroborate has emerged as a highly valuable and versatile reagent in modern synthetic organic chemistry. Its stability, ease of handling, and potent reactivity make it a superior alternative to traditional organoboron compounds, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of this reagent, covering its fundamental properties, synthesis, spectroscopic characterization, and core applications. We will delve into the mechanistic nuances of its role in the Suzuki-Miyaura reaction, offering field-proven insights and detailed experimental protocols designed for researchers, scientists, and drug development professionals. The objective is to equip the reader with the foundational knowledge and practical expertise required to effectively integrate this powerful building block into their synthetic strategies.
Chemical Identity and Core Properties
Potassium (3,4-dichlorophenyl)trifluoroborate is a crystalline solid that has gained prominence as an air- and moisture-stable precursor for the corresponding boronic acid.[1] This stability circumvents many of the challenges associated with the handling and purification of boronic acids, which can be prone to dehydration and other side reactions.
Compound Identification
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Chemical Name: Potassium (3,4-dichlorophenyl)trifluoroborate
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Synonyms: potassium (3,4-dichlorophenyl)(trifluoro)borate(1-)
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Molecular Formula: C₆H₃BCl₂F₃K[4]
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Molecular Weight: 252.9 g/mol
Physicochemical Properties
A summary of the key quantitative data for this reagent is presented below for easy reference.
| Property | Value | Source(s) |
| Physical Form | Solid, powder/crystal | [2] |
| Appearance | White to light yellow | |
| Melting Point | 178-180 °C | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, room temperature | |
| Solubility | Soluble in polar solvents like methanol, acetonitrile, DMSO; slightly soluble in water.[5] |
Synthesis and Purification Workflow
The synthesis of potassium organotrifluoroborates is a robust and straightforward process, which is a primary reason for their widespread adoption. The most common and efficient method involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6] This one-pot procedure avoids the use of hazardous reagents like aqueous hydrofluoric acid.[7]
Synthetic Pathway
The synthesis begins with commercially available (3,4-dichlorophenyl)boronic acid. The boronic acid is dissolved in a suitable solvent, typically methanol, and treated with an aqueous solution of KHF₂. The reaction proceeds rapidly at room temperature, leading to the precipitation of the desired potassium (3,4-dichlorophenyl)trifluoroborate salt, which can then be isolated by simple filtration.
Caption: General workflow for the synthesis of potassium organotrifluoroborates.
Step-by-Step Synthesis Protocol
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Dissolution: Dissolve (3,4-dichlorophenyl)boronic acid (1.0 eq) in methanol.
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Addition: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0-4.0 eq).
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Reaction: Add the KHF₂ solution dropwise to the stirred boronic acid solution at room temperature. A white precipitate should form almost immediately.
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Stirring: Continue stirring the mixture for 30-60 minutes to ensure complete reaction.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting materials and residual water.
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Drying: Dry the resulting white solid under vacuum to yield the final product, Potassium (3,4-dichlorophenyl)trifluoroborate. The purity is typically high enough for direct use in subsequent reactions.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized reagent is critical. NMR and IR spectroscopy are the primary analytical tools for this purpose.
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¹H NMR: The proton NMR spectrum will show signals corresponding to the three aromatic protons of the 3,4-dichlorophenyl ring. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons. The carbon atom directly bonded to the boron (C-B) will typically appear as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[8]
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¹⁹F NMR: The fluorine NMR is a key diagnostic tool. It will show a characteristic quartet for the three equivalent fluorine atoms coupled to the ¹¹B atom.[8] The chemical shift typically falls in the range of -129 to -141 ppm.[8]
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¹¹B NMR: The boron NMR spectrum will exhibit a quartet (typically with a 1:3:3:1 pattern) due to the coupling with the three fluorine atoms.[8] Using modified pulse sequences can improve resolution and allow for clearer observation of the ¹¹B–¹⁹F coupling constant.[5]
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FT-IR: The infrared spectrum will show characteristic C-H stretching frequencies for the aromatic ring, C=C ring stretching vibrations, and strong, broad absorptions corresponding to the B-F bonds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of Potassium (3,4-dichlorophenyl)trifluoroborate is as a coupling partner in the Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.[9][10]
Mechanistic Advantage and the Role of Hydrolysis
Organotrifluoroborates serve as robust, protected forms of boronic acids.[10] The active coupling species in the Suzuki-Miyaura reaction is the boronic acid, not the trifluoroborate salt itself.[11][12] Under the basic aqueous conditions of the reaction, the trifluoroborate undergoes slow hydrolysis to release the corresponding (3,4-dichlorophenyl)boronic acid in situ.
This "slow-release" mechanism is a significant advantage.[11][12] It maintains a low, steady concentration of the active boronic acid throughout the reaction. This minimizes common side reactions that plague boronic acids, such as protodeboronation and oxidative homocoupling, leading to cleaner reactions and higher yields.[11][12]
The accepted catalytic cycle is illustrated below.
Caption: The Suzuki-Miyaura cycle featuring in situ boronic acid generation.
Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol provides a general, robust starting point for coupling Potassium (3,4-dichlorophenyl)trifluoroborate with various aryl or heteroaryl halides. Optimization may be required for specific substrates.
Materials:
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Potassium (3,4-dichlorophenyl)trifluoroborate (1.2 eq)
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Aryl Halide (Ar-X) (1.0 eq)
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Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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RuPhos (4 mol%) or other suitable phosphine ligand
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
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Toluene and Water (10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add Potassium (3,4-dichlorophenyl)trifluoroborate, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction should be set to a concentration of approximately 0.25 M with respect to the limiting reagent (the aryl halide).
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.[10]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[13]
| Hazard Category | Description | Pictogram |
| Skin Irritation | Causes skin irritation (H315). | GHS07 (Exclamation Mark) |
| Eye Irritation | Causes serious eye irritation (H319). | GHS07 (Exclamation Mark) |
| Respiratory Irritation | May cause respiratory irritation (H335). | GHS07 (Exclamation Mark) |
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Eye/Face Protection: Wear safety goggles or a face shield (European Standard EN 166).[13]
-
Hand Protection: Wear suitable protective gloves.[13]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[14]
-
Keep under an inert atmosphere for long-term storage to ensure maximum integrity.
Conclusion
Potassium (3,4-dichlorophenyl)trifluoroborate stands out as a superior organoboron reagent for synthetic applications, most notably in Suzuki-Miyaura cross-coupling. Its inherent stability to air and moisture simplifies handling and storage, while its slow-release hydrolysis mechanism in solution leads to cleaner reactions and improved yields by minimizing side-product formation. This guide has provided the essential technical details, from synthesis to application, empowering researchers to confidently and effectively utilize this powerful chemical tool in the pursuit of novel molecular architectures.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 850623-68-6 CAS MSDS (POTASSIUM (3,4-DICHLOROPHENYL)TRIFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Potassium (3,4-dichlorophenyl)(trifluoro)borate(1-) | C6H3BCl2F3K | CID 44717229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.ie [fishersci.ie]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
